N-Methyl-2-carboxybenzeneacetamide

Description

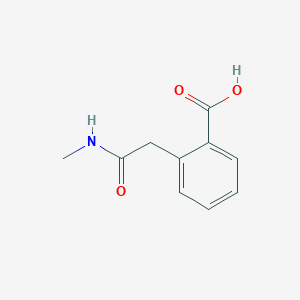

N-Methyl-2-carboxybenzeneacetamide is a benzamide derivative featuring a methyl group attached to the nitrogen atom and a carboxy (-COOH) substituent at the 2-position of the benzene ring. The carboxy group enhances polarity and acidity, distinguishing it from related compounds with amino, cyano, or hydroxy substituents .

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2-[2-(methylamino)-2-oxoethyl]benzoic acid |

InChI |

InChI=1S/C10H11NO3/c1-11-9(12)6-7-4-2-3-5-8(7)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

ODAWACPEFYJBFZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) substituent.

- Functional Groups : Amide, hydroxy, and methyl groups.

- Properties :

- Applications : Used in catalytic systems for selective C–H activation.

Comparison: N-Methyl-2-carboxybenzeneacetamide lacks the hydroxy-dimethylethyl group but includes a carboxy substituent. The carboxy group may act as a stronger directing group in catalysis due to its higher electronegativity and ability to coordinate metals. However, its solubility in non-polar solvents may be reduced compared to the hydroxy-containing analog .

2-Aminobenzamides

- Structure: Benzamide derivatives with an amino (-NH₂) group at the 2-position.

- Functional Groups: Amide and amino groups.

- Properties: Amino groups participate in hydrogen bonding and protonation, affecting solubility across pH ranges . Used in glycan analysis and biopharmaceutical engineering due to their reactivity with carbohydrates .

Comparison: Replacing the amino group with a carboxy substituent introduces acidic properties. This compound is likely more soluble in basic conditions (forming carboxylate salts) and may exhibit distinct reactivity in coupling reactions. Its methyl group on the amide nitrogen could sterically hinder interactions compared to unsubstituted 2-aminobenzamides .

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Structure: Acetamide backbone with cyano (-CN) and methylamino carbonyl groups.

- Functional Groups: Cyano, amide, and urea-like substituents.

- Properties: Cyano groups are electron-withdrawing, reducing basicity and increasing stability toward hydrolysis . Limited toxicological data available; caution advised in handling .

Comparison: The carboxy group in this compound provides contrasting electronic effects (electron-withdrawing but acidic) compared to the cyano group. This difference may influence reactivity in nucleophilic acyl substitution or cyclization reactions. The carboxy group also enhances biodegradability relative to cyano-containing analogs .

N-Benzyl-2-cyanoacetamide

- Structure: Benzyl-substituted acetamide with a cyano group.

- Functional Groups: Benzyl, cyano, and amide groups.

- Properties :

However, the carboxy group offers opportunities for salt formation, enhancing bioavailability in aqueous systems .

Data Table: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.